[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Overview
Description
[3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes a 4-methylphenyl group attached to a dihydro-1,2-oxazole ring, which is further linked to a methanamine group. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Dihydro-1,2-oxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkene. The nitrile oxide is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where the dihydro-1,2-oxazole ring is alkylated with a 4-methylphenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group through a reductive amination reaction. This can be done by reacting the intermediate with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Substitution: The aromatic 4-methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it useful in drug discovery and molecular biology.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new therapeutic agents targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
- [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
- [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanethiol
Uniqueness
Compared to similar compounds, [3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to its methanamine group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
IUPAC Name |
[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8-2-4-9(5-3-8)11-6-10(7-12)14-13-11;/h2-5,10H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHSTRDJPKRITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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